

Application of Brexpiprazole S-oxide in Drug Metabolism and Pharmacokinetic (DMPK) Studies

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Compound of Interest						
Compound Name:	Brexpiprazole S-oxide					
Cat. No.:	B1371586	Get Quote				

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brexpiprazole is an atypical antipsychotic agent utilized in the management of schizophrenia and as an adjunctive therapy for major depressive disorder. A thorough understanding of its drug metabolism and pharmacokinetic (DMPK) profile is crucial for ensuring its safety and efficacy. A principal metabolite in the biotransformation of brexpiprazole is **Brexpiprazole S-oxide**, also known as DM-3411. This document provides detailed application notes and protocols for the use of **Brexpiprazole S-oxide** in DMPK studies, offering insights into its formation, characterization, and relevance in preclinical and clinical research. Brexpiprazole is primarily metabolized by the cytochrome P450 enzymes CYP3A4 and CYP2D6 to form **Brexpiprazole S-oxide**.[1][2][3][4][5][6][7][8][9] This metabolite is considered to be pharmacologically inactive, with a lower affinity for D2 receptors compared to the parent compound, and does not significantly contribute to the therapeutic effects of brexpiprazole.[7] [8][9]

Data Presentation

Table 1: Pharmacokinetic Parameters of Brexpiprazole and Brexpiprazole S-oxide (DM-3411) in Humans



Parameter	Brexpiprazole	Brexpiprazole S- oxide (DM-3411)	Reference
Terminal Elimination Half-life (t½)	91.4 hours	85.7 hours	[4]
Time to Peak Plasma Concentration (Tmax)	4 hours	-	[4]
Ratio of AUC24h (DM-3411/Brexpiprazole) on Day 14	-	0.5 - 0.8	[1]

Table 2: In Vivo Pharmacokinetic Parameters of

Brexpiprazole in Animal Models

Species	Dose	Total Body Clearance (L/h/kg)	Volume of Distribution (Vd,z) (L/kg)	Oral Availability (%)
Rat	1-30 mg/kg	2.32	2.81	13.6
Monkey	0.1-3 mg/kg	0.326	1.82	31.0
[7][8][9]				

Experimental Protocols

Protocol 1: In Vitro Metabolism of Brexpiprazole in Human Liver Microsomes (HLM)

Objective: To determine the metabolic profile of brexpiprazole and identify the formation of **Brexpiprazole S-oxide** in a human-relevant in vitro system.

Materials:

- Brexpiprazole
- Brexpiprazole S-oxide (DM-3411) reference standard



- Pooled Human Liver Microsomes (HLM)
- NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
- Phosphate buffer (e.g., 100 mM, pH 7.4)
- Acetonitrile (ACN)
- Internal Standard (IS) for LC-MS/MS analysis (e.g., deuterated brexpiprazole)
- Incubator shaker
- LC-MS/MS system

Procedure:

- Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, HLM (e.g., 0.5 mg/mL final protein concentration), and brexpiprazole (e.g., 1 μM final concentration).
- Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath to equilibrate the temperature.
- Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
- Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60, and 120 minutes).
- Termination of Reaction: Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing the internal standard. This step also serves to precipitate the microsomal proteins.
- Sample Processing: Centrifuge the terminated reaction mixture to pellet the precipitated proteins.



Analysis: Transfer the supernatant to a clean tube or a 96-well plate and analyze for the
presence of brexpiprazole and Brexpiprazole S-oxide using a validated LC-MS/MS method.
The formation of Brexpiprazole S-oxide is confirmed by comparing its retention time and
mass spectral data with the authentic reference standard.

Protocol 2: CYP450 Reaction Phenotyping for Brexpiprazole S-oxide Formation

Objective: To identify the specific cytochrome P450 isoforms responsible for the metabolism of brexpiprazole to **Brexpiprazole S-oxide**.

Materials:

- Brexpiprazole
- Brexpiprazole S-oxide reference standard
- Recombinant human CYP isoforms (e.g., CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP3A4)
- Pooled Human Liver Microsomes (HLM)
- Specific chemical inhibitors for CYP isoforms (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6)
- NADPH regenerating system
- Phosphate buffer (pH 7.4)
- Acetonitrile
- LC-MS/MS system

Procedure: Part A: Recombinant Human CYP Isoforms

 Incubate brexpiprazole with each individual recombinant CYP isoform in the presence of an NADPH regenerating system.



- Follow the incubation and sample processing steps as described in Protocol 1.
- Analyze the samples by LC-MS/MS to determine which CYP isoforms produce Brexpiprazole S-oxide.

Part B: Chemical Inhibition in HLM

- Pre-incubate HLM with a panel of specific CYP chemical inhibitors for a designated time (e.g., 15 minutes) at 37°C.
- Add brexpiprazole to the pre-incubated HLM-inhibitor mixture.
- Initiate the metabolic reaction by adding the NADPH regenerating system.
- Follow the incubation and sample processing steps as described in Protocol 1.
- Analyze the samples by LC-MS/MS and compare the rate of Brexpiprazole S-oxide
 formation in the presence and absence of each inhibitor. A significant reduction in metabolite
 formation in the presence of a specific inhibitor indicates the involvement of that CYP
 isoform.

Protocol 3: Quantitative Bioanalysis of Brexpiprazole and Brexpiprazole S-oxide in Plasma by LC-MS/MS

Objective: To develop and validate a robust analytical method for the simultaneous quantification of brexpiprazole and **Brexpiprazole S-oxide** in plasma samples from pharmacokinetic studies.

Materials:

- Plasma samples (e.g., human, rat, dog)
- Brexpiprazole and Brexpiprazole S-oxide reference standards
- Internal Standard (IS), such as a stable isotope-labeled analog (e.g., brexpiprazole-d8)
- Acetonitrile or other suitable protein precipitation solvent

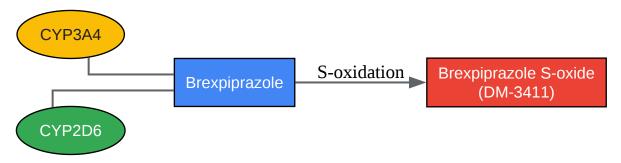


LC-MS/MS system with a suitable column (e.g., C18)

Procedure:

- Sample Preparation (Protein Precipitation):
 - To a known volume of plasma sample (e.g., 100 μL), add the internal standard solution.
 - Add a protein precipitation agent (e.g., 3 volumes of acetonitrile).
 - Vortex thoroughly and centrifuge to pellet the precipitated proteins.
- Sample Analysis:
 - Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
 - Develop a chromatographic method to achieve baseline separation of brexpiprazole,
 Brexpiprazole S-oxide, and the internal standard.
 - Optimize the mass spectrometer settings for the detection and quantification of each analyte using multiple reaction monitoring (MRM).
- Method Validation:
 - Validate the method according to regulatory guidelines (e.g., FDA, EMA) for linearity,
 accuracy, precision, selectivity, recovery, matrix effect, and stability.[4]
 - A typical linear range for both brexpiprazole and Brexpiprazole S-oxide in plasma is 0.5-100 ng/mL.[3]

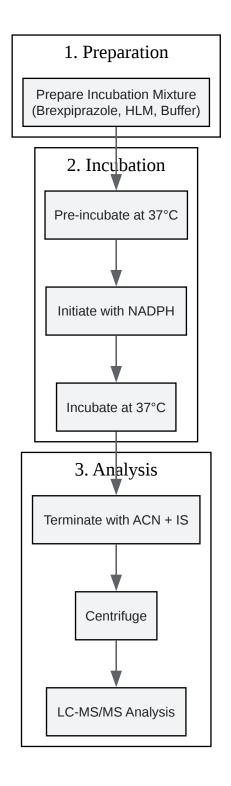
Mandatory Visualizations





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Brexpiprazole Metabolic Pathway to S-oxide.



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Workflow for In Vitro Metabolism Study.



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